molecular formula C14H12N4O B2560255 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1183213-07-1

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2560255
CAS No.: 1183213-07-1
M. Wt: 252.277
InChI Key: CQXQIAAGTRJYPS-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazolone scaffold fused with an aminopyridine moiety, a structural motif of significant interest in medicinal chemistry and drug discovery . The pyrazolone core is a privileged structure in pharmaceuticals, known for its diverse biological activities and presence in several FDA-approved drugs . Compounds containing the aminopyrazole substructure, such as this one, are extensively investigated as versatile frameworks for designing new therapeutic agents. They are reported to provide useful ligands for various enzymes and receptors, including p38MAPK, different kinases, and COX enzymes . Research indicates that derivatives of this chemical class have been explored for their potential in diverse therapeutic areas, particularly as anticancer and anti-inflammatory agents, with some compounds functioning as potent inhibitors of tubulin polymerization . This product is strictly for research and development in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Please request the Certificate of Analysis (COA) for specific lot information regarding purity, CAS number, and analytical data.

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)-5-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-11-6-7-13(16-9-11)18-14(19)8-12(17-18)10-4-2-1-3-5-10/h1-7,9H,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXQIAAGTRJYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=NC=C(C=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 5-aminopyridine with phenylhydrazine and an appropriate diketone. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one exhibit significant antimicrobial properties. A study focused on synthesizing new derivatives demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans using disc diffusion methods . The molecular docking studies also revealed favorable interactions of these compounds with target proteins, suggesting potential for further development as antimicrobial agents.

Antitumor Potential

The pyrazole core structure has been recognized for its antitumor activities. Recent reviews highlight the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, which include derivatives of this compound. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The structural modifications allow for enhanced bioactivity and selectivity towards cancer cells.

Photophysical Properties

The unique structural features of this compound make it an attractive candidate for applications in material science. Its potential as a fluorophore has been explored due to its significant photophysical properties. Research indicates that derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Supramolecular Chemistry

The compound's ability to form crystals with notable conformational characteristics opens avenues for supramolecular chemistry applications. The interactions between molecules can lead to the formation of complex structures that may be useful in drug delivery systems and nanoscale materials .

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Antimicrobial ActivityIdentified good efficacy against S. aureus and E. coli; promising antifungal results against C. albicans through disc diffusion method .
Molecules Journal (2021)Antitumor ActivityDiscussed various synthetic pathways leading to compounds with significant anticancer properties; highlighted the potential for new drug designs .
Sigma-Aldrich DataMaterial PropertiesProvided insights into the physical properties and potential applications in photonics and material science .

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural and Electronic Modifications

Pyrazolone derivatives exhibit significant variations in properties based on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents (Position 1 / Position 3) Molecular Formula Molecular Weight (g/mol) Tautomeric Form (Evidence)
Target Compound 5-Aminopyridin-2-yl / Phenyl C₁₄H₁₂N₄O 252.28 Likely IIb/IIc (predicted)
1-(5-Aminopyridin-2-yl)-3-ethyl analog 5-Aminopyridin-2-yl / Ethyl C₁₀H₁₂N₄O 204.23 IIa (crystallized)
1-(4-Methoxyphenyl)-3-phenyl analog 4-Methoxyphenyl / Phenyl C₁₆H₁₄N₂O₂ 266.30 IIb/IIc (isolated)
1-(3-Nitrophenyl)-3-phenyl analog 3-Nitrophenyl / Phenyl C₁₅H₁₁N₃O₃ 281.27 IIa (crystallized)
1-(4-Chlorophenyl)-3-phenyl analog 4-Chlorophenyl / Phenyl C₁₅H₁₁ClN₂O 270.71 IIa (isolated)
1-(5-Aminopyridin-2-yl)-3-(methoxymethyl) 5-Aminopyridin-2-yl / Methoxymethyl C₁₀H₁₂N₄O₂ 220.23 Undetermined

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) stabilize the IIa tautomer (non-aromatic dihydro form), while electron-donating groups (e.g., methoxy, amino) favor IIb/IIc forms (aromatic pyrazol-ol or rearranged structures) .
  • The 5-aminopyridinyl group in the target compound likely promotes IIb/IIc tautomerism due to its electron-donating nature, contrasting with the IIa forms seen in nitro- or chloro-substituted analogs .

Biological Activity

1-(5-aminopyridin-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, featuring both pyrazole and pyridine rings, serves as a promising scaffold for the development of therapeutic agents. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C14H12N4OC_{14}H_{12}N_4O, with a molecular weight of 240.27 g/mol. The compound exhibits a unique combination of structural features that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 5-aminopyridine with phenylhydrazine and a diketone under reflux conditions in solvents like ethanol, often facilitated by catalysts such as acetic acid. Various synthetic routes have been explored to optimize yield and purity, including automated reactors for industrial applications.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can lead to significant biological effects, such as reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : It has shown potential as an antimicrobial agent against various bacterial strains, including E. coli and S. aureus, by disrupting bacterial cell function .

Pharmacological Activities

The pharmacological activities of this compound include:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties by targeting key pathways involved in tumor growth. For example, studies have demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E) and EGFR, which are crucial in various cancers .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing efficacy comparable to standard anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits BRAF(V600E), EGFR; effective against breast cancer cell lines
AntimicrobialActive against E. coli, S. aureus; disrupts bacterial function
Anti-inflammatoryComparable efficacy to indomethacin in reducing inflammation
Enzyme InhibitionInhibits specific enzymes affecting various biological pathways

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of several pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and enhanced effects when combined with doxorubicin, suggesting potential for combination therapies in resistant cancer types .

Case Study 2: Anti-inflammatory Activity

Another research focused on synthesizing novel pyrazole derivatives with anti-inflammatory properties. Compounds were tested for their ability to inhibit tumor necrosis factor (TNF) and interleukin (IL) production in vitro. Results showed promising activity levels that could lead to new treatments for inflammatory diseases .

Q & A

Q. How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of metabolic pathways?

  • Methodological Answer : Synthesize ¹⁵N-labeled analog using ¹⁵N-hydrazine in the cyclocondensation step. Track hepatic metabolism (e.g., CYP3A4-mediated oxidation) via LC-MS with isotope tracing. Quantify ¹⁵N-urea as a primary metabolite (retention time 4.2 min, m/z 62) .

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